molecular formula C19H27ClN6O2 B2937092 N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1177785-67-9

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2937092
CAS RN: 1177785-67-9
M. Wt: 406.92
InChI Key: LDERYGLMNDDNQU-UHFFFAOYSA-N
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Description

The compound “N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains an ethylphenyl group, a triazine ring (a six-membered ring with three nitrogens and three carbons), and two morpholino groups (six-membered rings containing an oxygen and a nitrogen). The presence of the hydrochloride indicates that this is a salt of the base compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the ethylphenyl group, the triazine ring, and the morpholino groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The triazine ring, for instance, is known to participate in various reactions . The morpholino groups might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, stability, and reactivity. These properties are influenced by the molecular structure of the compound .

Scientific Research Applications

Synthesis Methods

  • Microwave Irradiation Synthesis : A novel method for the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, was developed using microwave irradiation. This process involves a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines in the presence of hydrochloric acid and alkali for aromatic dehydrogenation. This method has shown potent antileukemic activity for certain compounds (Dolzhenko et al., 2021).

  • Suzuki Reaction Synthesis : The compound was synthesized through a substitution reaction involving trichloro-1,3,5-triazine and morpholine under an ice bath, followed by a Suzuki reaction with amino-phenyl-4-boronic acid pinacol ester. The structure was confirmed by NMR and ESI-MS (Jiao Chun-l, 2014).

Chemical Modification and Reactions

  • Amination in Acetic Acid Medium : In acetic acid medium, 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine undergoes amination by bifunctional heterocyclic compounds containing both amino and thioamide groups. This process is high-yielding and selective (Kolmakov, 2008).

  • Synthesis of Derivatives : Various 1,3,5-triazine derivatives have been synthesized, indicating the versatility of this compound in forming different chemical structures (Zhang Li-hu, 2014).

Biological Evaluation

  • Monoamine Oxidase Inhibitory Activity : Preliminary studies show that certain amino acid derivatives of 4,6-dimorpholino-1,3,5-triazin-2-yl exhibit significant monoamine oxidase inhibitory activity, comparable to standard treatments, with no significant acute toxicity (Khattab et al., 2015).

  • Antimicrobial Activities : Some triazine derivatives, including those with morpholine components, have been found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

  • Cancer Cell Targeting : Certain triazine derivatives have been found to accumulate in high levels in B16 melanoma cells and exhibit higher cytotoxicity than other compounds (Jin et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety data sheets (SDS) should be consulted for detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2.ClH/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25;/h3-6H,2,7-14H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERYGLMNDDNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

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